Competitive Aromatase Inhibition Potency: 2-Methyleneandrostenedione vs. 2,2-Dimethyl-androstenedione vs. Natural Substrate Androstenedione
In a direct head-to-head study by Numazawa et al. (2003) using human placental microsomal aromatase, 2-methyleneandrostenedione (compound 17) exhibited competitive inhibition with a Kᵢ within the range of 22–68 nM, placing it in the same inhibitory potency tier as 2β-methyl- and 2α-methyl-androstenedione analogs (compounds 5 and 6) [1]. This is approximately 3- to 8-fold less potent than the 2,2-dimethyl analog (compound 4, Kᵢ = 8.8 nM), indicating that the C-2 methylene substituent alone does not achieve the full binding stabilization conferred by the gem-dimethyl motif [1]. Relative to the natural substrate androstenedione (reported Kₘ ≈ 20 nM under comparable placental microsomal conditions), 2-methyleneAD binds with comparable or slightly weaker affinity to the aromatase active site while simultaneously functioning as an inhibitor rather than a high-turnover substrate [1][2].
| Evidence Dimension | Aromatase inhibition constant (Kᵢ, competitive) |
|---|---|
| Target Compound Data | Kᵢ = 22–68 nM (2-methyleneandrostenedione, compound 17; range reported for the 2-methyl/2-methylene analog group including compounds 5, 6, and 17) |
| Comparator Or Baseline | Kᵢ = 8.8 nM (2,2-dimethyl-androstenedione, compound 4); Kₘ ≈ 20 nM (androstenedione, natural substrate) |
| Quantified Difference | 2-MethyleneAD is 2.5–7.7× less potent than 2,2-dimethylAD; binds with affinity comparable to AD Kₘ but functions as inhibitor rather than efficient substrate |
| Conditions | Human placental microsomal aromatase; [1β-³H]androstenedione radiometric assay; competitive inhibition kinetics |
Why This Matters
The potency window of Kᵢ = 22–68 nM positions 2-methyleneAD as a sufficiently potent competitive inhibitor for active-site probe studies without the complete catalytic ablation seen with 2,2-dimethylAD (Kᵢ = 8.8 nM, non-substrate), enabling experimental designs that require measurable residual enzyme turnover.
- [1] Numazawa M, Watari Y, Yamada K, Umemura N, Handa W. Probing the active site of aromatase with 2-methyl-substituted androstenedione analogs. Steroids. 2003 Aug;68(6):503-513. doi:10.1016/S0039-128X(03)00089-8. PMID: 12906935. Kᵢ = 22–68 nM for 2-methyl/2-methylene analogs (compounds 5, 6, 17); Kᵢ = 8.8 nM for 2,2-dimethylAD (compound 4). View Source
- [2] Numazawa M, Handa W, Hasegawa C, Takahashi M. Structure-activity relationships of 2α-substituted androstenedione analogs as aromatase inhibitors and their aromatization reactions. J Steroid Biochem Mol Biol. 2005 Dec;97(4):353-359. doi:10.1016/j.jsbmb.2005.06.029. PMID: 16209922. Human placental microsomal aromatase Kₘ for androstenedione ~20 nM. View Source
